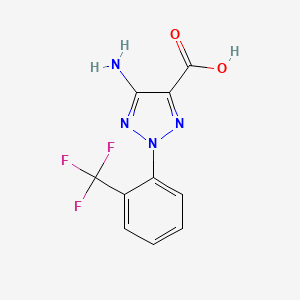
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with amino, phenyl, and benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methylpyridine with benzylamine under controlled conditions, followed by the introduction of the amino(phenyl)methyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, benzyl derivatives, and amino compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Another heterocyclic amine with similar structural features.
3-(Aminomethyl)pyridine: A simpler analog with fewer substituents.
N-Benzyl-3-methylpyridin-2-amine: Lacks the amino(phenyl)methyl group.
Uniqueness
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21N3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
5-[amino(phenyl)methyl]-N-benzyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C20H21N3/c1-15-12-18(19(21)17-10-6-3-7-11-17)14-23-20(15)22-13-16-8-4-2-5-9-16/h2-12,14,19H,13,21H2,1H3,(H,22,23) |
Clé InChI |
OXQAZRIHOANUQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


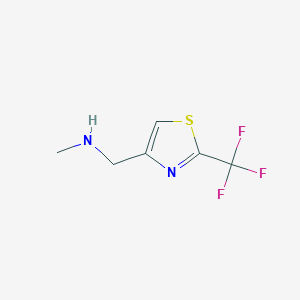

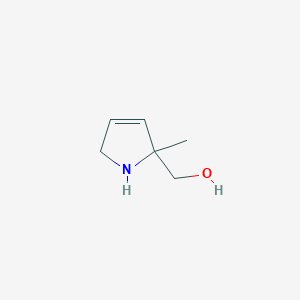

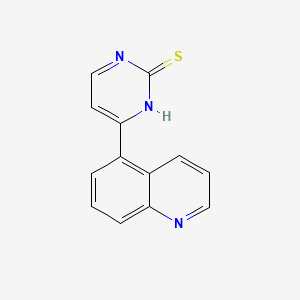

![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)
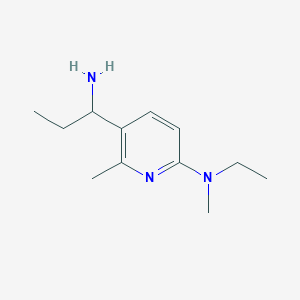
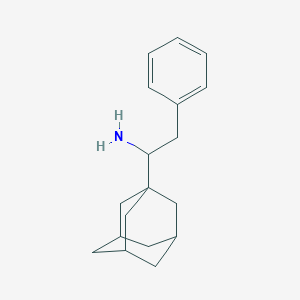
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)
![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
